molecular formula C42H53NO11 B610658 SAFit1 CAS No. 1643125-32-9

SAFit1

カタログ番号 B610658
CAS番号: 1643125-32-9
分子量: 747.88
InChIキー: OEQZPFWOEOOISR-AKTKKGGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAFit1 is a specific inhibitor of FK506 binding protein 51 (FKBP51) with a Ki of 4±0.3 nM . FKBP51 is a protein that plays a significant role in stress regulation and depressive disorders .


Synthesis Analysis

The synthesis of this compound involves an induced-fit mechanism . This class of ligands achieves selectivity for FKBP51 through this mechanism . More details about the synthesis process can be found in the relevant scientific literature .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a cyclohexyl residue, which is key for enabling selectivity over FKBP51 . The molecular weight of this compound is 747.36, and it has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 19 rotatable bonds . The topological polar surface area is 139.29 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound potently stimulates neurite outgrowth in neuronal cell lines and primary hippocampal neurons . More research would be needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound is a synthetic organic compound . It has a molecular weight of 747.36, XLogP of 7.35, and it breaks 2 of Lipinski’s rules . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 19 rotatable bonds .

科学的研究の応用

  • Role in Glucose and Lipid Metabolism, and Type 2 Diabetes : SAFit1 has been implicated in the modulation of FKBP51, influencing glucocorticoid-induced insulin resistance in human subcutaneous adipose tissue. This has implications for type 2 diabetes (T2D) treatment. FKBP5 gene expression in adipose tissue correlates with indices of insulin resistance and glucose levels. This compound can partly prevent the impairment of glucose uptake by glucocorticoids, suggesting its potential role in managing glucocorticoid-induced insulin resistance (Sidibeh et al., 2018).

  • Promotion of Functional Recovery and Neurogenesis After Stroke : this compound is shown to significantly enhance long-term functional recovery and neurogenesis after stroke in mice, potentially through the sonic hedgehog pathway. This indicates this compound's potential as a clinically translatable therapy during the recovery stage after stroke. It influences the proliferation and survival of neural progenitor cells in the subventricular zone, and enhances the production of Brain Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) (Zhang et al., 2017).

  • Inhibition of FKBP51 to Modulate Mental Disorders : this compound, as an FKBP51 inhibitor, has been studied for its influence on mental disorders such as anxiety and depression. In combination with selective serotonin reuptake inhibitors (SSRIs), it can alter the efficacy of commonly used antidepressants, suggesting a potential role in tailored treatments for specific subcategories of these disorders (Pöhlmann et al., 2018).

  • Structural Design of Macrocyclic FKBP51 Inhibitors : Research in the structural design of macrocyclic FKBP51 inhibitors, including this compound, has shown potential in stabilizing the active conformation of FKBP51. This has implications for treating disorders linked to FKBP51, such as stress-related disorders, chronic pain, and obesity (Bauder et al., 2021).

特性

IUPAC Name

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZPFWOEOOISR-AKTKKGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?

A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.

Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?

A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.

  1. Russo, M., et al. (2016). Study of PD-L1 regulation and expression in glioblastoma and its role in cancer resistance. Cancer Research, 76(14 Supplement), Abstract nr 2216.
  2. Gaali, S. (2018). Elucidation of the molecular and cellular mechanisms of FKBP51-selective inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。